2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Vue d'ensemble

Description

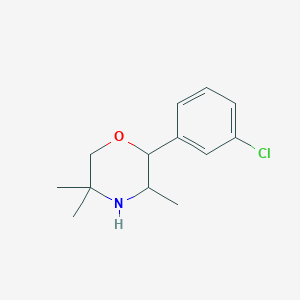

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with three methyl groups. The unique structure of this compound imparts specific chemical and physical properties that make it of interest in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with 3,5,5-trimethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or recrystallization ensures the production of high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydride in DMF, potassium carbonate in THF.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

Antidepressant Activity

Hydroxybupropion is noted for its contribution to the antidepressant effects of bupropion. Studies suggest that it may enhance the therapeutic profile of bupropion in treating major depressive disorder and other affective disorders. The compound acts as an inhibitor of dopamine and norepinephrine reuptake, which is critical for its antidepressant effects .

Treatment of Sexual Dysfunction

Research indicates that metabolites of bupropion, including hydroxybupropion, may be utilized in treating sexual dysfunction associated with various psychiatric conditions. This application stems from its ability to modulate neurotransmitter levels that influence sexual health .

Analytical and Forensic Applications

Quality Control and Toxicology Studies

Hydroxybupropion is employed in analytical studies for quality control in pharmaceuticals and forensic applications. Its detection is crucial in toxicology to assess exposure levels in patients who have ingested bupropion or its metabolites. The compound's stability and identifiable properties make it suitable for such applications .

Research on Metabolite Profiles

The compound has been pivotal in research aimed at understanding the metabolic pathways of bupropion. Various studies have characterized hydroxybupropion's metabolites, enhancing the understanding of how these compounds interact within biological systems .

Structure-Activity Relationship Studies

Research has explored the structure-activity relationships (SAR) of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine analogues. These studies focus on modifying the phenyl ring and morpholine structure to develop more potent inhibitors of neurotransmitter uptake. For instance, modifications have led to analogues that exhibit enhanced potency against dopamine and norepinephrine uptake compared to hydroxybupropion itself .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-3,5,5-trimethylmorpholine

- 2-(3-Bromophenyl)-3,5,5-trimethylmorpholine

- 2-(3-Chlorophenyl)-4,4-dimethylmorpholine

Uniqueness

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine is unique due to the specific positioning of the chlorophenyl group and the presence of three methyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, which differentiate it from other similar compounds. These properties make it particularly useful in certain chemical reactions and applications where other compounds may not be as effective.

Activité Biologique

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine (CAS No. 1099623-13-8) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chlorophenyl group and two additional methyl groups. Its molecular formula is , and it has a molecular weight of approximately 215.72 g/mol. The presence of the chlorophenyl group is significant as it often influences the compound's biological interactions.

1. Interaction with Biological Targets

This compound has been shown to interact with various biological targets, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can modulate neurotransmitter systems, including dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

2. Enzymatic Activity Modulation

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism and detoxification processes . This modulation can lead to altered pharmacokinetics for co-administered drugs.

1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 10 | Induction of oxidative stress |

2. In Vivo Studies

Animal model studies indicate that the compound may exhibit anti-inflammatory properties. Administration in rodent models has shown a reduction in inflammatory markers such as TNF-α and IL-6 following treatment with varying doses .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that the compound significantly reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer potential, researchers treated breast cancer xenografts with the compound. The results showed a marked decrease in tumor volume compared to controls, suggesting its potential as a therapeutic agent against breast cancer.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-3,5,5-trimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPHSXVQSDRPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene identified as a degradation impurity of bupropion?

A: Researchers subjected bupropion to stress conditions mimicking those outlined in the International Conference on Harmonisation (ICH) guidelines. Under alkaline hydrolytic conditions, bupropion degraded into seven distinct impurities. Using a combination of high-performance liquid chromatography coupled with photodiode array detection (HPLC-PDA) and time-of-flight mass spectrometry (LC-MS-TOF), the researchers were able to isolate and characterize these impurities. 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene, labeled as compound VII in the study, was identified based on its unique mass fragmentation pattern, accurate mass spectral data, and photodiode array data when compared to the parent drug, bupropion. []

Q2: Why is the identification of this new degradation impurity significant for the pharmaceutical industry?

A: Identifying and characterizing degradation impurities like 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene is crucial for several reasons. First, it contributes to developing robust and accurate stability-indicating assay methods. These methods are essential for monitoring the quality and safety of bupropion drug products throughout their shelf life. [] Second, understanding the degradation pathways of bupropion can provide insights into potential formulation strategies to enhance the drug's stability and potentially extend its shelf life. [] This ultimately benefits both manufacturers and patients by ensuring the availability of safe and effective medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.